molecular formula C11H12O2 B12288842 (1S,2S)-2-(p-Tolyl)cyclopropanecarboxylicAcid

(1S,2S)-2-(p-Tolyl)cyclopropanecarboxylicAcid

Cat. No.: B12288842
M. Wt: 176.21 g/mol
InChI Key: GAGYDDATWSBNEG-ZJUUUORDSA-N
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Description

(1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic Acid is a chiral cyclopropane derivative with a p-tolyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. One common method is the Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to generate the cyclopropane ring. The reaction conditions often require an inert atmosphere and low temperatures to ensure high stereoselectivity.

Industrial Production Methods

Industrial production of (1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic Acid may involve large-scale cyclopropanation processes using optimized catalysts and reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of primary alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives of the p-tolyl group.

Scientific Research Applications

(1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic Acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained structure can facilitate binding to active sites, while the p-tolyl group can enhance hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(p-Tolyl)cyclopropanecarboxylic Acid: The enantiomer of the compound with similar chemical properties but different biological activities.

    Cyclopropanecarboxylic Acid: Lacks the p-tolyl group, resulting in different reactivity and applications.

    (1S,2S)-2-Phenylcyclopropanecarboxylic Acid: Similar structure but with a phenyl group instead of a p-tolyl group, leading to different chemical and biological properties.

Uniqueness

(1S,2S)-2-(p-Tolyl)cyclopropanecarboxylic Acid is unique due to its specific stereochemistry and the presence of the p-tolyl group, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(1S,2S)-2-(4-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H12O2/c1-7-2-4-8(5-3-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m1/s1

InChI Key

GAGYDDATWSBNEG-ZJUUUORDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2C[C@@H]2C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=O)O

Origin of Product

United States

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